4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
The compound is a benzenesulfonamide derivative, which suggests it might have some biological activity. Benzenesulfonamides are a class of compounds known for their medicinal properties, particularly as carbonic anhydrase inhibitors .
Molecular Structure Analysis
The molecule contains a benzenesulfonamide moiety attached to a tetrahydrobenzo[b][1,4]oxazepin ring. This ring is further substituted with ethyl and trimethyl groups .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or substitution reactions at the sulfonamide group .Scientific Research Applications
Bioactivity and Carbonic Anhydrase Inhibition
A series of compounds related to the benzenesulfonamide family have been synthesized and tested for their bioactivities, including cytotoxicity and tumor specificity. These compounds have also been evaluated for their potential as carbonic anhydrase inhibitors. For example, certain derivatives have shown interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. Moreover, some of these sulfonamides have strongly inhibited human cytosolic isoforms of carbonic anhydrase, hCA I and II, highlighting their potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).
Antimicrobial Activities
Compounds within the benzenesulfonamide framework have been synthesized and assessed for their antimicrobial properties. The synthesis of these compounds involves various chemical reactions, leading to the creation of molecules that have been evaluated against different bacteria and fungi. The results from these studies suggest that certain derivatives possess moderate to significant antimicrobial activities, which could be beneficial in developing new antimicrobial agents (Sarvaiya et al., 2019).
Antioxidant and Enzyme Inhibition Properties
The antioxidant properties of benzenesulfonamide derivatives have been investigated, with some compounds showing moderate activities in scavenging free radicals and metal chelation. Additionally, these compounds have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are associated with various diseases such as Alzheimer's and Parkinson's. The findings indicate that certain derivatives exhibit significant inhibition of these enzymes, suggesting potential therapeutic applications (Lolak et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-14-6-9-16(10-7-14)27(24,25)21-15-8-11-18-17(12-15)22(4)19(23)20(2,3)13-26-18/h6-12,21H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUFXWBPRALTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide |
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